Di-tert-butylphenylphosphine
Overview
Description
Di-tert-butylphenylphosphine is used as a catalyst in the cross-coupling of secondary organotrifluoroborates with aryl chlorides and bromides . It is also used in the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions .
Synthesis Analysis
An efficient process to prepare di-tert-butyl (chloromethyl) phosphate, a key compound in the formation of many phosphon-oxymethyl pro-drugs, from chloromethyl chlorosulfate (CMCS) and di-tert-butyl potassium phosphate (DTBPP) is described . The two-step process to DTBPP starts from PCl3 and leverages a H2O2/catalytic KI mediated oxidation of di-tert-butyl phosphite to provide DTBPP in 81% yield and high purity .Chemical Reactions Analysis
Di-tert-butylphenylphosphine is used as a catalyst for cross-coupling reactions, palladium-catalyzed monoarylation reactions (cocatalyst), coupling of alkyl bromides with aryl boronic acids, and as a reactant for the synthesis of palladium-FiberCats for aryl chloride Suzuki coupling .Physical And Chemical Properties Analysis
Di-tert-butylphenylphosphine has a molecular weight of 222.31 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 3 .Scientific Research Applications
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- The Negishi coupling is a cross-coupling reaction that involves the coupling of organohalides and organozinc compounds in the presence of palladium and nickel catalysts .
- Di-tert-butylphenylphosphine can be used as a ligand in this reaction .
- The reaction is used for the direct formation of carbon-carbon bonds .
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- The Stille coupling is a transition metal cross-coupling reaction that involves the coupling of organohalides and organotin compounds in the presence of palladium .
- Di-tert-butylphenylphosphine can be used as a ligand in this reaction .
- The reaction is used for the direct formation of carbon-carbon bonds .
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Synthesis of Palladium-FiberCats for Aryl Chloride Suzuki Coupling
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Degradation Product of Phosphite Antioxidants
- Di-tert-butylphenylphosphine is known to be a degradation product of certain phosphite antioxidants used in materials for the manufacturing of single-use equipment .
- This application is more related to the field of materials science and engineering .
- The exact procedures and outcomes would depend on the specific conditions and materials used .
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Synthesis of Palladium-FiberCats for Aryl Chloride Suzuki Coupling
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Degradation Product of Phosphite Antioxidants
- Di-tert-butylphenylphosphine is known to be a degradation product of certain phosphite antioxidants used in materials for the manufacturing of single-use equipment .
- This application is more related to the field of materials science and engineering .
- The exact procedures and outcomes would depend on the specific conditions and materials used .
-
- The inhibiting effect of the secondary phosphite antioxidant degradation product bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) on cell growth is well-known .
- This application is more related to the field of biochemistry and cell biology .
- The exact procedures and outcomes would depend on the specific conditions and materials used .
Safety And Hazards
Di-tert-butylphenylphosphine is classified as a pyrophoric liquid (Category 1), skin irritant (Category 2), eye irritant (Category 2A), specific target organ toxicant - single exposure (Category 3, respiratory system), and long-term (chronic) aquatic hazard (Category 4) . It is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
ditert-butyl(phenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJNEFQLMRCOMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311600 | |
Record name | Di-tert-butylphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butylphenylphosphine | |
CAS RN |
32673-25-9 | |
Record name | 32673-25-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Di-tert-butylphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butylphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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